Cas no 1258609-27-6 (5-(4-Methoxyphenyl)pyridin-3-ol)

5-(4-Methoxyphenyl)pyridin-3-ol is a versatile aromatic compound featuring a pyridine core substituted with a hydroxyl group at the 3-position and a 4-methoxyphenyl moiety at the 5-position. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and methoxy functional groups enhances its reactivity in cross-coupling and derivatization reactions. Its well-defined molecular architecture ensures consistent performance in applications requiring precise structural motifs. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in solution-phase chemistry. Its stability under standard conditions further supports its utility in research and industrial processes.
5-(4-Methoxyphenyl)pyridin-3-ol structure
1258609-27-6 structure
Product name:5-(4-Methoxyphenyl)pyridin-3-ol
CAS No:1258609-27-6
MF:C12H11NO2
Molecular Weight:201.221243143082
CID:2107378

5-(4-Methoxyphenyl)pyridin-3-ol 化学的及び物理的性質

名前と識別子

    • 5-(4-methoxyphenyl)-3-Pyridinol
    • 5-(4-methoxyphenyl)pyridin-3-ol
    • 3-HYDROXY-5-(4-METHOXYPHENYL)PYRIDINE
    • AFEIJQZBPSMOAE-UHFFFAOYSA-N
    • 5-(4-Methoxyphenyl)pyridin-3-ol
    • インチ: 1S/C12H11NO2/c1-15-12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3
    • InChIKey: AFEIJQZBPSMOAE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1C=NC=C(C=1)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • トポロジー分子極性表面積: 42.4

5-(4-Methoxyphenyl)pyridin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AI16958-5g
3-Hydroxy-5-(4-methoxyphenyl)pyridine
1258609-27-6 > 95%
5g
$5090.00 2024-04-20
A2B Chem LLC
AI16958-1g
3-Hydroxy-5-(4-methoxyphenyl)pyridine
1258609-27-6 > 95%
1g
$2090.00 2024-04-20

5-(4-Methoxyphenyl)pyridin-3-ol 関連文献

5-(4-Methoxyphenyl)pyridin-3-olに関する追加情報

Comprehensive Overview of 5-(4-Methoxyphenyl)pyridin-3-ol (CAS No. 1258609-27-6): Properties, Applications, and Research Insights

5-(4-Methoxyphenyl)pyridin-3-ol (CAS No. 1258609-27-6) is a specialized organic compound gaining attention in pharmaceutical and material science research due to its unique structural features. This heterocyclic derivative combines a pyridine core with a 4-methoxyphenyl substituent, offering versatile reactivity for drug discovery and functional material design. Recent studies highlight its potential as a building block for bioactive molecules targeting inflammation and metabolic disorders, aligning with the growing demand for small-molecule therapeutics.

The compound's molecular structure (C12H11NO2) features a hydroxyl group at the 3-position of the pyridine ring, enabling hydrogen bonding interactions critical for protein-ligand binding. Researchers are exploring its role in kinase inhibition, particularly in cancer research, where modified analogs show promise in targeted therapy approaches. Its methoxy-phenyl moiety contributes to enhanced lipophilicity, a key parameter in ADMET optimization – a hot topic in medicinal chemistry forums and AI-driven drug design platforms.

In material science, 1258609-27-6 serves as a precursor for photoactive materials used in OLED technology. The conjugated system between the pyridinol and methoxyphenyl groups facilitates electron delocalization, making it valuable for organic semiconductors. This aligns with industry trends toward flexible electronics and energy-efficient displays, frequently searched topics in scientific databases and patent analyses.

Synthetic approaches to 5-(4-Methoxyphenyl)pyridin-3-ol typically involve cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, followed by selective oxidation. Recent green chemistry innovations have introduced catalytic methods reducing heavy metal usage – addressing environmental concerns prominent in sustainable chemistry discussions. Analytical characterization via HPLC-MS and NMR spectroscopy confirms high purity (>98%), meeting standards for preclinical research applications.

The compound's physicochemical properties include a theoretical logP of 2.1 and hydrogen bond acceptors/donors (3/1), parameters extensively analyzed in computational chemistry studies. These features contribute to its blood-brain barrier permeability potential, a trending subject in neuropharmacology research. Stability studies indicate compatibility with lyophilization processes, important for formulation development – a frequent search term among pharmaceutical professionals.

Emerging applications include its use as a fluorescent probe in bioimaging, leveraging its native fluorescence at 340-400 nm. Researchers are investigating modifications to create pH-sensitive derivatives for diagnostic applications, coinciding with increased interest in theranostic agents in PubMed-indexed literature. Patent analysis reveals growing IP activity around 1258609-27-6 derivatives, particularly in bioconjugation techniques for antibody-drug conjugates (ADCs).

From a regulatory perspective, the compound currently falls outside controlled substance classifications, with no significant ecotoxicity reported in standard assays. This makes it attractive for academic research and industrial scale-up, topics frequently discussed in process chemistry webinars. Suppliers typically provide certificates of analysis including residual solvent profiles, addressing quality concerns raised in GMP manufacturing forums.

Future research directions may explore its metal-chelating properties for catalysis applications or development of covalent inhibitors through its phenolic hydroxyl group. These possibilities align with current interests in fragment-based drug discovery and click chemistry approaches. The compound's structure-activity relationships continue to be modeled using AI-assisted molecular design tools, reflecting the integration of machine learning in chemical research.

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